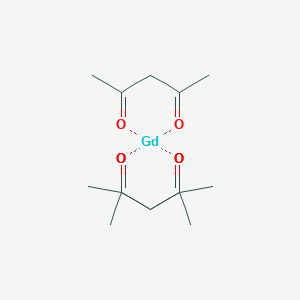
Potassium mercuric thiocyanate
Overview
Description
Potassium mercuric thiocyanate is an inorganic compound that consists of potassium, mercury, and thiocyanate ions. It is known for its unique properties and applications in various scientific fields. The compound is typically a white crystalline solid and is highly toxic due to the presence of mercury.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium mercuric thiocyanate can be synthesized through the reaction of potassium thiocyanate with mercuric nitrate. The reaction is typically carried out in an aqueous solution, where the low solubility product of this compound causes it to precipitate out of the solution:
Hg(NO3)2+2KSCN→Hg(SCN)2+2KNO3
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Potassium mercuric thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The thiocyanate ions can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as chloride or bromide ions.
Major Products Formed:
Oxidation: Mercury(II) oxide and other mercury compounds.
Reduction: Elemental mercury.
Substitution: Various mercury-ligand complexes.
Scientific Research Applications
Potassium mercuric thiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of chloride ions in water through UV-visible spectroscopy.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in diagnostic tests and therapeutic applications.
Industry: Utilized in the synthesis of other mercury-containing compounds and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of potassium mercuric thiocyanate involves the dissociation of the compound in solution, releasing mercury and thiocyanate ions. The mercury ions can interact with various molecular targets, including proteins and enzymes, leading to inhibition or activation of their functions. The thiocyanate ions can form complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
- Mercuric chloride (HgCl2)
- Mercuric sulfate (HgSO4)
- Mercuric nitrate (Hg(NO3)2)
Comparison: Potassium mercuric thiocyanate is unique due to the presence of both potassium and thiocyanate ions, which confer distinct chemical properties and reactivity. Unlike mercuric chloride or mercuric sulfate, it can form complexes with a variety of ligands, making it versatile in chemical synthesis and analytical applications. Additionally, its use in UV-visible spectroscopy for chloride detection sets it apart from other mercury compounds.
Properties
IUPAC Name |
dipotassium;mercury(2+);tetrathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHNS.Hg.2K/c4*2-1-3;;;/h4*3H;;;/q;;;;+2;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXOCCNUUYRBKP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[K+].[K+].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HgK2N4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
592-85-8 (mercury salt) | |
| Record name | Potassium mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70930966 | |
| Record name | Mercury potassium thiocyanate (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-12-8 | |
| Record name | Potassium mercuric thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercury potassium thiocyanate (1/2/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70930966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury dipotassium tetrathiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)







